

Spectroscopic Profile of 1-Pyrrolidineethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Pyrrolidineethanol**

Cat. No.: **B123674**

[Get Quote](#)

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-Pyrrolidineethanol** (CAS No: 2955-88-6), a key intermediate in pharmaceutical and chemical synthesis.

This technical guide provides a comprehensive overview of the spectroscopic properties of **1-Pyrrolidineethanol**, also known as 2-(pyrrolidin-1-yl)ethanol. The data presented is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who utilize this compound in their work.

Chemical Structure and Properties

1-Pyrrolidineethanol is a colorless to pale yellow liquid with the molecular formula $C_6H_{13}NO$. [1] It is characterized by a pyrrolidine ring attached to an ethanol group. This structure imparts moderate water solubility and basic properties due to the nitrogen atom in the pyrrolidine ring.

Synonyms: 2-(pyrrolidin-1-yl)ethanol, N-(2-Hydroxyethyl)pyrrolidine IUPAC Name: 2-pyrrolidin-1-ylethanol Molecular Formula: $C_6H_{13}NO$ CAS Number: 2955-88-6

Spectroscopic Data

The following sections present the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-Pyrrolidineethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ^1H NMR and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **1-Pyrrolidineethanol**.

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum of **1-Pyrrolidineethanol** exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~3.6	Triplet	2H	-CH ₂ -OH
~2.7	Triplet	2H	-N-CH ₂ -CH ₂ -
~2.5	Multiplet	4H	-N-CH ₂ - (Pyrrolidine ring)
~1.7	Multiplet	4H	-CH ₂ -CH ₂ - (Pyrrolidine ring)
Variable	Broad Singlet	1H	-OH

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) (ppm)	Assignment
~60	-CH ₂ -OH
~58	-N-CH ₂ -CH ₂ -
~54	-N-CH ₂ - (Pyrrolidine ring)
~23	-CH ₂ -CH ₂ - (Pyrrolidine ring)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Functional Group
3400-3200	Strong, Broad	O-H Stretch (Alcohol)
2960-2850	Strong	C-H Stretch (Aliphatic)
1465	Medium	C-H Bend (Methylene)
1120-1040	Strong	C-O Stretch (Primary Alcohol)
1180-1020	Medium	C-N Stretch (Tertiary Amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The major fragment ions observed in the electron ionization (EI) mass spectrum of **1-Pyrrolidineethanol** are listed below.

m/z	Relative Intensity	Possible Fragment
115	Low	[M] ⁺ (Molecular Ion)
84	High	[C ₅ H ₁₀ N] ⁺
55	Medium	[C ₄ H ₇] ⁺
42	High	[C ₂ H ₄ N] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: A small amount of **1-Pyrrolidineethanol** (typically 5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR

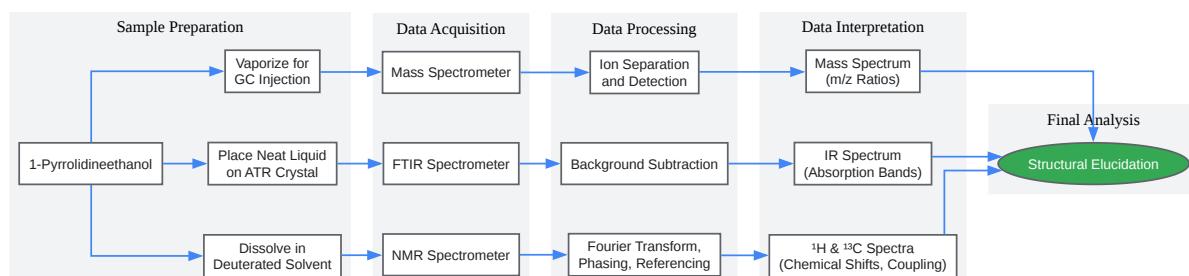
tube to a final volume of approximately 0.6-0.7 mL. The solution must be homogeneous and free of any solid particles.

- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C). The magnetic field is shimmed to achieve high homogeneity.
- **Data Acquisition:** A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy (FTIR-ATR)

- **Sample Preparation:** For a neat liquid sample like **1-Pyrrolidineethanol**, a drop of the liquid is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal is recorded.
- **Sample Spectrum:** The sample is applied to the crystal, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
- **Cleaning:** The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and dried after the measurement.

Mass Spectrometry (MS)


- **Sample Introduction:** A small amount of **1-Pyrrolidineethanol** is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile liquids. The sample is vaporized in the injector port of the GC.
- **Ionization:** In the ion source, the vaporized sample molecules are bombarded with a beam of electrons (Electron Ionization - EI), causing them to lose an electron and form a positively

charged molecular ion. This high-energy process also leads to fragmentation of the molecular ion.

- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Pyrrolidineethanol**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Pyrrolidineethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123674#spectroscopic-data-of-1-pyrrolidineethanol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com